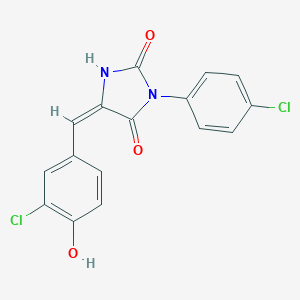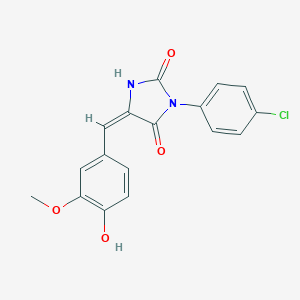![molecular formula C17H14N2O2S B305774 (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B305774.png)
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as BMMD, is a thiazolidinedione derivative that has been synthesized and studied for its potential use in various scientific research applications. BMMD has been found to exhibit various biochemical and physiological effects, making it a promising compound for future research.
作用機序
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione exerts its effects through various mechanisms, including the inhibition of various enzymes and signaling pathways. In cancer research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. In diabetes research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism. In inflammation research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of blood glucose levels, reduction of inflammation and oxidative stress, and modulation of gene expression.
実験室実験の利点と制限
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit various enzymes and signaling pathways, and its potential use in treating various diseases. However, one limitation of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, including:
1. Further studies on the mechanism of action of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, including its effects on gene expression and signaling pathways.
2. Studies on the potential use of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in combination with other anticancer, antidiabetic, or anti-inflammatory agents.
3. Studies on the pharmacokinetics and pharmacodynamics of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in vivo, including its distribution, metabolism, and excretion.
4. Studies on the potential use of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in animal models of cancer, diabetes, and inflammation.
5. Studies on the potential use of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in clinical trials for the treatment of cancer, diabetes, and inflammation.
In conclusion, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been synthesized and studied for its potential use in various scientific research applications. (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects, making it a promising compound for future research. Further studies are needed to fully understand the mechanism of action of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione and its potential use in treating various diseases.
合成法
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of benzylamine with 2-bromoacetyl pyridine to form the intermediate compound, which is then reacted with thiosemicarbazide to form (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione. This synthesis method has been optimized for high yield and purity of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione.
科学的研究の応用
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In diabetes research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes. In inflammation research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to reduce inflammation and oxidative stress, making it a potential anti-inflammatory agent.
特性
製品名 |
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H14N2O2S |
分子量 |
310.4 g/mol |
IUPAC名 |
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O2S/c1-12-6-5-9-14(18-12)10-15-16(20)19(17(21)22-15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b15-10+ |
InChIキー |
HDCJGWBYBBLTDR-XNTDXEJSSA-N |
異性体SMILES |
CC1=NC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES |
CC1=CC=CC(=N1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
正規SMILES |
CC1=NC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)

![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)

![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)